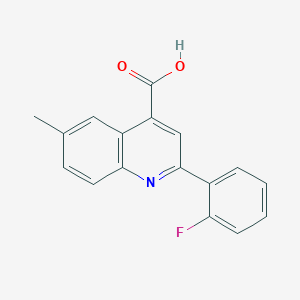

2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNIUMTWCNCWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid serves as a crucial building block for synthesizing more complex quinoline derivatives. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can form quinoline N-oxide derivatives.

- Reduction : The carboxylic acid group can be converted into alcohols or aldehydes.

- Substitution Reactions : Electrophilic aromatic substitution can introduce different substituents onto the quinoline ring.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. Its mechanisms of action include:

- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes related to cancer progression.

- Cell Cycle Arrest : The compound can induce cell cycle arrest in various cancer cell lines, leading to apoptosis.

Case Study 1: Anticancer Activity

A study on human lung carcinoma A549 cells demonstrated that this compound significantly inhibited cell growth. The mechanism was linked to disruption of microtubule polymerization, resulting in mitotic arrest. The compound exhibited an IC50 value of approximately 4.8 µM, indicating strong potency against this cancer type.

Case Study 2: Antimicrobial Activity

In a series of antibacterial evaluations, derivatives of quinoline-4-carboxylic acid were screened against several strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications enhanced antibacterial activity, with some derivatives outperforming standard antibiotics like ampicillin.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Inhibition of Kinases : The compound has been identified as a potential lead for selective inhibition of Aurora A kinase.

- Antioxidant Properties : Studies have shown that derivatives exhibit significant antioxidant activity through mechanisms such as DPPH radical scavenging.

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Quinoline core: Provides a planar aromatic system for interactions with biological targets.

- 6-Methyl substituent : Increases lipophilicity, influencing membrane permeability.

- 4-Carboxylic acid : Offers hydrogen-bonding capability and polarity, critical for solubility and target engagement.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structural analogs and their key differences:

Physicochemical Properties

- Solubility: The target compound’s methyl and 2-fluorophenyl groups likely reduce aqueous solubility compared to analogs with polar substituents (e.g., methoxy or hydroxyl groups). For example, 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid may exhibit better solubility due to its electron-donating methoxy groups . Fluorine substitution at the quinoline 6-position (e.g., 6-fluoro-2-phenylquinoline-4-carboxylic acid) may further decrease solubility due to increased hydrophobicity .

- Thermal Stability: Analogs like 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (mp = 226–228°C) suggest that methoxy groups may lower melting points compared to methyl or fluorine substituents.

Biologische Aktivität

2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid (CAS No. 855484-86-5) is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with a fluorophenyl group and a carboxylic acid moiety. Its molecular formula is , and it has a molecular weight of 255.26 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological properties, including its interaction with biological targets.

Research indicates that quinoline derivatives often exert their biological effects through several mechanisms:

- Kinase Inhibition : Many quinoline derivatives have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular processes such as cell cycle regulation and apoptosis induction.

- Antimicrobial Activity : Quinoline derivatives have demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Activity : Studies suggest that compounds like this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Anticancer Studies

Recent studies have evaluated the anticancer potential of related quinoline derivatives, providing insights into the biological activity of similar compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | Not specified | Induces apoptosis |

| 8-fluoroquinazoline-4-carboxylic acid | MCF-7 | 168.78 | Cell cycle arrest at G1 phase |

| 3-bromophenyl-8-fluoroquinazoline-4-carboxylic acid | T-24 (bladder cancer) | 257.87 | Induces apoptosis |

These findings suggest that similar structural modifications can enhance anticancer activity, indicating that this compound may also possess significant anticancer properties.

Mechanistic Insights

In vitro studies have shown that compounds with similar structures can lead to:

- Cell Cycle Arrest : Compounds often induce G1-phase arrest in cancer cells, preventing further progression through the cell cycle.

- Apoptosis Induction : Flow cytometric analysis has demonstrated increased rates of apoptosis in treated cancer cells compared to controls.

Case Studies

- MCF-7 Cell Line Study : A study involving the MCF-7 breast cancer cell line showed that related quinoline derivatives could significantly increase early and late apoptosis rates when treated with specific concentrations, suggesting a promising avenue for further research on this compound.

- Kinase Activity Profiling : A kinase panel assay conducted on structurally similar compounds revealed that halogen substitutions enhance inhibitory activity against kinases involved in cancer progression. This suggests that the fluorine atom in this compound could similarly enhance its biological activity.

Q & A

Q. What synthetic methodologies are recommended for introducing the 2-fluorophenyl group into the quinoline-4-carboxylic acid scaffold?

The synthesis typically involves coupling reactions such as the Suzuki-Miyaura cross-coupling to introduce aryl groups. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) and a fluorophenyl boronic acid derivative can be reacted with a halogenated quinoline precursor (e.g., 6-methylquinoline-4-carboxylic acid bromide) under inert conditions. Optimal solvents (e.g., DMF or THF) and temperatures (80–100°C) should be tested to maximize yield. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can researchers confirm the structural integrity of 2-(2-fluorophenyl)-6-methylquinoline-4-carboxylic acid post-synthesis?

Use a combination of spectroscopic techniques:

- NMR : Analyze H and C NMR to verify substituent positions and fluorine coupling patterns. The fluorophenyl group will show distinct splitting in H NMR due to F-H coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) should be observed .

Q. What are the recommended protocols for preliminary biological activity screening of this compound?

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Normalize results against non-cancerous cells (e.g., HEK-293) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in resolving contradictory spectroscopic data for fluorinated quinolines?

Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrational frequencies, which can be compared to experimental data. For example, discrepancies in F NMR shifts may arise from solvent polarity or intermolecular interactions. Adjust computational models to include solvent effects (e.g., PCM method) and compare with empirical results .

Q. What strategies optimize the quinoline scaffold for selective enzyme inhibition (e.g., kinase targets)?

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl, fluorine) and evaluate inhibition via enzymatic assays (e.g., fluorescence-based kinase activity assays).

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the fluorophenyl moiety .

Q. How can researchers address inconsistencies in biological activity data across different studies?

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects.

- Impurity Analysis : Use HPLC-MS to check for byproducts (e.g., dehalogenated derivatives) that may influence activity .

- Meta-Analysis : Compare datasets across studies, highlighting variables like solvent choice (DMSO vs. water) or incubation time .

Q. What advanced techniques characterize the photophysical properties of fluorinated quinolines?

- Time-Resolved Fluorescence : Measure excited-state lifetimes to assess potential applications in bioimaging.

- UV-Vis Spectroscopy : Analyze absorption/emission spectra in different solvents to study solvatochromic effects. The fluorophenyl group may enhance Stokes shifts due to electron-withdrawing effects .

Methodological Notes

- Synthetic Reproducibility : Document catalyst lot numbers and solvent purity, as trace metals or moisture can alter reaction outcomes .

- Data Validation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological assays .

- Ethical Compliance : Ensure all biological testing adheres to institutional biosafety guidelines (e.g., BSL-2 for pathogenic strains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.